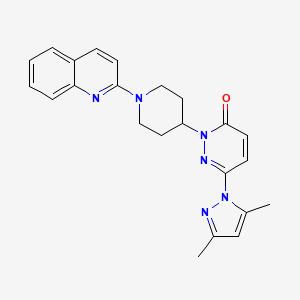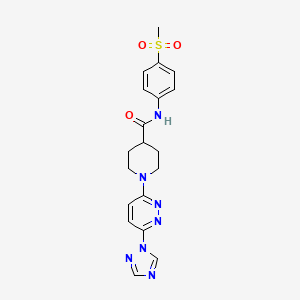
N-(4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is a complex organic compound featuring a pyrrolidine ring, an oxadiazole moiety, and an acetamide group
Wirkmechanismus
Target of Action
The compound N-(4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide, a derivative of 1,2,4-oxadiazole, has been found to exhibit a broad spectrum of biological activities . The primary targets of this compound appear to be Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) , which are bacterial pathogens that cause serious diseases in rice . It also shows promising anticancer activity .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact non-covalently with their targets, blocking entry into enzyme gorges and catalytic sites . This interaction can inhibit the function of the target, leading to the desired biological effects .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its targets. In the case of Xoo and Xoc, the compound’s action can disrupt the bacteria’s normal functions, leading to their death . In terms of anticancer activity, the compound may interfere with pathways related to cell proliferation and survival .
Pharmacokinetics
The compound’s effectiveness against its targets suggests that it has good bioavailability .
Result of Action
The compound’s action results in moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Notably, it exhibits strong antibacterial effects on Xoo and Xoc, with EC50 values superior to those of bismerthiazol (BMT) and thiodiazole copper (TDC) . It also shows promising anticancer activity .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effectiveness against plant pathogens suggests that it is stable and active in the plant environment . .
Biochemische Analyse
Cellular Effects
Some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani
Molecular Mechanism
It’s known that 1,2,4-oxadiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
1,2,4-oxadiazole derivatives are known to show better metabolic stability , suggesting that this compound may also be metabolically stable.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the oxadiazole group, and finally the attachment of the acetamide moiety. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyrrolidine ring.
Oxidation and Cyclization: The oxadiazole ring is often formed through oxidation and cyclization reactions.
Amide Bond Formation: The final step involves the formation of the amide bond between the phenyl group and the pyrrolidine-oxadiazole core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the oxadiazole ring or other functional groups within the molecule.
Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.
Substitution Reactions: Substitution reactions can replace certain atoms or groups within the molecule with others, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry and Biology: N-(4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide has been studied for its potential use in chemical synthesis and biological research. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its versatility and reactivity make it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar reactivity and applications.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are structurally similar and may have comparable properties and uses.
Acetamide Derivatives: Other acetamide-containing compounds can have similar biological and chemical properties.
Uniqueness: N-(4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide stands out due to its unique combination of functional groups, which allows for diverse reactivity and potential applications. Its ability to interact with multiple targets and pathways makes it a valuable compound in scientific research and industry.
Eigenschaften
IUPAC Name |
N-[4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-10(20)17-13-4-2-11(3-5-13)15(21)19-7-6-12(8-19)14-16-9-22-18-14/h2-5,9,12H,6-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFKWSVLTWEHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2997704.png)
![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2997705.png)





![2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2997712.png)


![Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B2997721.png)
![2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2997722.png)


